1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclopropylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid and ketone functionalities. For example, cyclopropylmethyl ketone can be synthesized via the thermal decomposition of acetylcyclopropane-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using Grignard reagents or other organometallic reagents. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylmethyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropylmethyl derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring compound similar to the core structure of 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid.
Cyclopropylmethyl ketone: A precursor in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct chemical and physical properties. This structural combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
2142782-74-7 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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